2-(7-Chloro-6-fluoro-3-hydroxyquinolin-2-yl)isoindoline-1,3-dione
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Overview
Description
2-(7-Chloro-6-fluoro-3-hydroxyquinolin-2-yl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with chlorine, fluorine, and hydroxyl groups, as well as an isoindoline-1,3-dione moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Chloro-6-fluoro-3-hydroxyquinolin-2-yl)isoindoline-1,3-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate quinoline derivatives with isoindoline-1,3-dione precursors. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production typically requires the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and waste, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-(7-Chloro-6-fluoro-3-hydroxyquinolin-2-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions to replace halogen atoms.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
2-(7-Chloro-6-fluoro-3-hydroxyquinolin-2-yl)isoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antibacterial, antiviral, and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(7-Chloro-6-fluoro-3-hydroxyquinolin-2-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It can also interact with DNA and proteins, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
2-(7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-dione: Similar in structure but with different substituents, leading to variations in biological activity.
N-isoindoline-1,3-dione derivatives: A broader class of compounds with diverse applications in pharmaceuticals and materials science.
Uniqueness
The uniqueness of 2-(7-Chloro-6-fluoro-3-hydroxyquinolin-2-yl)isoindoline-1,3-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms, along with a hydroxyl group, enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C17H8ClFN2O3 |
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Molecular Weight |
342.7 g/mol |
IUPAC Name |
2-(7-chloro-6-fluoro-3-hydroxyquinolin-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H8ClFN2O3/c18-11-7-13-8(5-12(11)19)6-14(22)15(20-13)21-16(23)9-3-1-2-4-10(9)17(21)24/h1-7,22H |
InChI Key |
MHFNKVYOUUHXMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C4C=C(C(=CC4=N3)Cl)F)O |
Origin of Product |
United States |
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